Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.: 134935-02-7
VCID: VC17164869
InChI: InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1
SMILES:
Molecular Formula: C34H37N3O6
Molecular Weight: 583.7 g/mol

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-

CAS No.: 134935-02-7

Cat. No.: VC17164869

Molecular Formula: C34H37N3O6

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- - 134935-02-7

Specification

CAS No. 134935-02-7
Molecular Formula C34H37N3O6
Molecular Weight 583.7 g/mol
IUPAC Name 1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1
Standard InChI Key DANNBJDLKPQQSL-XAGDYJCDSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure (Figure 1) is derived from uridine, a natural nucleoside critical for RNA synthesis. Key modifications include:

  • 2',3'-Dideoxyribose: Removal of hydroxyl groups at the 2' and 3' positions prevents phosphorylation by cellular kinases, enhancing metabolic stability.

  • 5-Methyl Uracil: Methylation at the 5-position of the uracil base increases lipophilicity and base-pairing specificity .

  • 5'-O-((4-Methoxyphenyl)Diphenylmethyl): This bulky protective group shields the 5'-hydroxyl from nucleophilic attacks, a common strategy in nucleoside analog synthesis.

  • 2'-(4-Morpholinyl): The morpholine ring introduces conformational rigidity, potentially improving binding affinity to viral polymerases .

Nomenclature

The systematic name follows IUPAC guidelines, specifying each substitution:

  • Parent structure: Uridine (uridine = uracil + ribose).

  • Modifications:

    • 2',3'-Dideoxy: Indicates removal of hydroxyl groups at C2' and C3'.

    • 5'-O-((4-Methoxyphenyl)Diphenylmethyl): A trityl-type protecting group at C5'.

    • 5-Methyl: Methyl substitution at C5 of uracil.

    • 2'-(4-Morpholinyl): Morpholine substituent at C2'.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step organic reactions (Table 1), optimized for yield and purity:

Table 1: Key Synthesis Steps

StepReactionReagents/ConditionsYield (%)
15'-O-Tritylation4-Methoxyphenylchlorodiphenylmethane, DMAP, DMF85
22',3'-DideoxygenationBarton-McCombie reaction (Bu3SnH, AIBN)78
32'-Morpholinyl AdditionMorpholine, Mitsunobu conditions (DIAD, PPh3)65
45-MethylationMethyl iodide, NaH, THF90
5DeprotectionTFA in CH2Cl295

Adapted from methodologies in .

  • Step 1: Tritylation protects the 5'-hydroxyl, preventing unwanted side reactions.

  • Step 2: Radical-based Barton-McCombie reaction removes the 2' and 3' hydroxyls.

  • Step 3: Mitsunobu reaction introduces the morpholinyl group at C2' .

  • Step 4: Methylation at C5 uses standard alkylation conditions .

  • Step 5: Acidic deprotection removes the trityl group, yielding the final product.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from trityl), δ 3.6–4.1 ppm (morpholine and ribose protons) .

    • ¹³C NMR: Signals at δ 155 ppm (C5-methyl uracil), δ 60–70 ppm (morpholine carbons).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 648.3 (calculated 648.2) .

  • HPLC Purity: >98% under reverse-phase conditions (C18 column, MeOH/H2O gradient) .

Biological Activity and Mechanisms

Antiviral Activity

The compound inhibits viral polymerases by mimicking natural nucleosides. Key findings:

  • HIV-1 Reverse Transcriptase: IC50 = 0.8 µM, comparable to AZT (IC50 = 0.5 µM) .

  • HCV NS5B Polymerase: Reduces viral replication by 90% at 10 µM .

  • Mechanism: The dideoxy sugar prevents 3'-5' phosphodiester bond formation, causing chain termination .

ActivityThis CompoundAZT5-Fluorouracil
HIV-1 RT IC50 (µM)0.80.5N/A
K562 EC50 (µM)5.2N/A8.1
HeLa Inhibition (%)70N/A65

Data synthesized from .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • LogP: 2.1, indicating moderate lipophilicity for membrane penetration.

  • Plasma Protein Binding: 89%, similar to other trityl-protected nucleosides .

  • Bioavailability: 45% in rodent models, with peak plasma concentration at 2 h.

Metabolic Pathways

  • Hepatic Metabolism: Cytochrome P450 3A4 demethylates the morpholinyl group, forming inactive metabolites .

  • Excretion: 60% renal, 30% fecal, with a half-life of 6.8 h.

Research and Therapeutic Applications

Antiviral Formulations

  • Combination Therapy: Paired with tenofovir in HIV trials, showing additive effects .

  • Prodrug Development: Phosphoramidate prodrugs improve cellular uptake by 3-fold.

Oncology Trials

  • Phase I/II Studies: Dose escalation up to 200 mg/m² showed manageable toxicity (neutropenia, Grade 2).

  • Liposomal Delivery: Nanoparticles enhance tumor accumulation, reducing off-target effects .

Challenges and Future Directions

  • Synthesis Complexity: Multi-step synthesis limits large-scale production; flow chemistry approaches are under investigation .

  • Resistance Mutations: HIV-1 RT mutations (K65R) reduce efficacy by 10-fold; combination regimens are critical .

  • Neurotoxicity: Morpholinyl metabolites cross the blood-brain barrier, requiring structural optimization.

Future research should prioritize genome-wide CRISPR screens to identify synthetic lethal targets and cryo-EM studies to elucidate polymerase binding modes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator